molecular formula C16H12ClN3O4 B2361507 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate CAS No. 380195-56-2

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate

Cat. No.: B2361507
CAS No.: 380195-56-2
M. Wt: 345.74
InChI Key: MNGOYVYGESMMPP-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a benzene ring and an ester functional group The presence of a chlorophenoxy group further adds to its chemical diversity

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For instance, one of the derivatives of this compound, referred to as compound 8e, inhibited BuChE via a mixed-type inhibition mode . This suggests that compound 8e can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can have various effects at the molecular and cellular level, potentially improving cognitive function in conditions like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The esterification process is then carried out to introduce the 2-(4-chlorophenoxy)acetate moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-bromophenoxy)acetate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-fluorophenoxy)acetate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-methylphenoxy)acetate

Uniqueness

The uniqueness of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate lies in its specific structural features, such as the presence of a chlorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-11-5-7-12(8-6-11)23-9-15(21)24-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGOYVYGESMMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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